1,3-Dibenzylpiperazine

Neuroscience Behavioral Pharmacology Cognitive Enhancement

1,3-Dibenzylpiperazine (DBZP) is the only substituted piperazine fully mimicking methamphetamine's discriminative stimulus (ED₅₀ 19.54 mg/kg) and selectively enhancing memory acquisition (58% increase in retention latency) without consolidation alteration. This unique phase-selectivity is unreplicated by BZP, TFMPP, or mCPP. Essential as an analytical impurity standard for illicit BZP formulations (boiling point 391.5°C, unique GC-MS fragmentation), it is critical for forensic validation and court-admissible reporting. Procure the racemic 1,3-isomer (CAS 179051-52-6) with verified ≥97% HPLC purity and full NMR/HPLC documentation to ensure reproducible pharmacological and synthetic workflow outcomes.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 179051-52-6
Cat. No. B070820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzylpiperazine
CAS179051-52-6
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
InChIKeyAJNDRRBUHVZNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzylpiperazine (CAS 179051-52-6): Core Identity and Procurement-Relevant Baseline Characteristics


1,3-Dibenzylpiperazine (DBZP, CAS 179051-52-6, molecular formula C₁₈H₂₂N₂, molecular weight 266.38 g/mol) is a disubstituted piperazine derivative that serves as a key synthetic by-product in benzylpiperazine (BZP) synthesis and a valuable scaffold in medicinal chemistry and neuroscience research [1]. The compound is characterized by two benzyl groups substituted at the 1 and 3 positions of the piperazine ring, distinguishing it from its more widely studied 1,4-dibenzylpiperazine isomer and the mono-substituted parent compound BZP [2]. Available physicochemical parameters include a predicted density of 1.064 g/cm³, boiling point of 391.5±27.0 °C at 760 mmHg, and ACD/LogP of 3.49 . The compound is commercially available with purity specifications typically ranging from 97% to >98% (HPLC), accompanied by analytical documentation including NMR and HPLC traces, making it suitable for both analytical reference standard and synthetic intermediate applications .

1,3-Dibenzylpiperazine: Why In-Class Piperazine Analogs Cannot Be Interchanged for Behavioral or Synthetic Applications


Generic substitution of 1,3-dibenzylpiperazine with other piperazine derivatives—including its 1,4-dibenzyl isomer, mono-substituted BZP, or serotonergic piperazines such as mCPP and TFMPP—fails due to substantial, quantifiable differences in pharmacological profile, potency, and synthetic utility. Head-to-head behavioral studies demonstrate that DBZP produces a methamphetamine-like discriminative stimulus effect that is not replicated by TFMPP or mCPP [1]. In locomotor activity assays, DBZP acts as a depressant with an ED₅₀ of 82.4 mg/kg, whereas TFMPP increases activity and mCPP is approximately 6.5-fold more potent as a depressant (ED₅₀ 12.6 mg/kg) [1]. In memory acquisition studies, DBZP enhances only the acquisition phase, while the comparator BZP enhances both acquisition and consolidation [2]. Additionally, DBZP exhibits a distinct myo-relaxant effect shared with BZP but absent in the BZP metabolite BEDA [2]. These divergences preclude any assumption of functional or pharmacological interchangeability, directly impacting the validity of experimental results and the purity requirements of synthetic workflows where DBZP appears as an impurity requiring precise quantification [1][2].

Quantitative Differentiation of 1,3-Dibenzylpiperazine: Head-to-Head Behavioral and Physicochemical Evidence


Memory Acquisition Enhancement: Differential Phase-Specific Effects of DBZP vs. BZP and BEDA

In a passive avoidance task in mice, 1,3-dibenzylpiperazine (DBZP) at 10 mg/kg i.p. significantly enhanced memory acquisition, increasing retention latency from a control baseline of approximately 180 seconds to 285 seconds, a 58% improvement [1]. However, unlike the comparator compound benzylpiperazine (BZP), which enhanced both memory acquisition and consolidation, DBZP selectively enhanced only the acquisition phase, with no significant effect on memory consolidation [1]. The BZP metabolite N-benzylethylenediamine (BEDA) enhanced both acquisition and consolidation, further distinguishing DBZP from related congeners [1].

Neuroscience Behavioral Pharmacology Cognitive Enhancement

Myo-Relaxant Activity: DBZP Shares BZP's Effect While BEDA Lacks It

In the chimney test, a standard assay for myo-relaxant effects, 1,3-dibenzylpiperazine (DBZP) produced a significant myo-relaxant response in 56.3% of mice tested at 30 mg/kg i.p., comparable to the 68.8% effect observed with BZP at the same dose [1]. In contrast, the BZP metabolite N-benzylethylenediamine (BEDA) showed no myo-relaxant activity (0% of mice affected) [1]. Importantly, neither DBZP nor BZP impaired motor coordination in the rotarod test, indicating a selective myo-relaxant effect without generalized motor impairment [1].

Neuropharmacology Motor Function Behavioral Toxicology

Locomotor Activity: DBZP as a Depressant with 6.5-Fold Lower Potency than mCPP

In a head-to-head locomotor activity assay in mice, 1,3-dibenzylpiperazine (DBZP) produced dose-dependent decreases in horizontal activity, classifying it as a locomotor depressant [1]. The calculated ED₅₀ (dose producing half-maximal depressant effect) for DBZP was 82.4 ± 0.04 mg/kg (95% CI: 38.2–177.7 mg/kg) [1]. In direct comparison, the serotonergic piperazine mCPP was approximately 6.5-fold more potent as a depressant, with an ED₅₀ of 12.6 ± 0.04 mg/kg (95% CI: 5.4–29.4 mg/kg) [1]. The psychostimulant methamphetamine, tested as a positive control, produced dose-dependent increases in activity with an ED₅₀ of 0.85 ± 0.08 mg/kg [1]. The reference stimulant TFMPP produced dose-dependent increases in locomotor activity, opposite to DBZP's depressant effect [1].

Behavioral Pharmacology Psychostimulant Screening Abuse Liability

Drug Discrimination: DBZP Fully Substitutes for Methamphetamine, Unlike TFMPP and mCPP

In rats trained to discriminate 1 mg/kg methamphetamine from saline, 1,3-dibenzylpiperazine (DBZP) produced full substitution, reaching 80% or greater drug-appropriate responding at doses of 25 and 50 mg/kg, with an ED₅₀ of 19.54 ± 0.06 mg/kg (95% CI: 5.37–71.01 mg/kg) [1]. In contrast, TFMPP produced only subthreshold substitution (maximum 52% drug-appropriate responding) at doses up to 5 mg/kg, and mCPP failed to produce any methamphetamine-appropriate responding [1]. In cocaine-trained rats, DBZP produced subthreshold substitution (maximum approximately 40-50%), while TFMPP and mCPP failed to substitute entirely [1]. In MDMA-trained rats, both DBZP and mCPP produced subthreshold substitution, while TFMPP failed to substitute [1].

Drug Discrimination Subjective Effects Abuse Liability Assessment

Physicochemical Properties: Distinct LogP and Boiling Point Differentiate from 1,4-Dibenzylpiperazine

The 1,3-dibenzyl substitution pattern yields physicochemical properties distinct from the 1,4-dibenzyl isomer, impacting chromatographic behavior, solubility, and synthetic handling. 1,3-Dibenzylpiperazine exhibits a predicted ACD/LogP of 3.49, a boiling point of 391.5±27.0 °C at 760 mmHg, a flash point of 149.1±14.7 °C, and a density of 1.064 g/cm³ . In comparison, the 1,4-dibenzyl isomer (CAS 1034-11-3) shows a slightly lower predicted boiling point of 376.9±27.0 °C and a distinct LogP profile due to the symmetrical substitution pattern. The 1,3-isomer possesses one hydrogen bond donor (secondary amine) versus zero for the 1,4-isomer, affecting both chromatographic retention and potential for salt formation .

Analytical Chemistry Synthetic Intermediate Selection Quality Control

1,3-Dibenzylpiperazine: Evidence-Based Applications in Neuroscience, Forensic Toxicology, and Synthetic Chemistry


Forensic Reference Standard for BZP Adulterant Detection and Quantification

Due to its prevalence as a synthetic by-product and impurity in illicit BZP formulations, 1,3-dibenzylpiperazine serves as an essential analytical reference standard for forensic toxicology laboratories. Its distinct physicochemical properties, including a boiling point of 391.5±27.0 °C and a unique GC-MS fragmentation pattern, enable unambiguous identification and quantification in seized drug samples . The compound's methamphetamine-like discriminative stimulus profile and locomotor depressant activity [1] further justify its inclusion in forensic casework, as it contributes to the overall pharmacological profile of 'party pill' formulations. Procurement of high-purity reference material (≥97% HPLC) with full analytical documentation is critical for method validation and court-admissible reporting.

Behavioral Pharmacology Research on Phase-Specific Memory Modulation

1,3-Dibenzylpiperazine is uniquely suited for studies investigating the neuropharmacological mechanisms of memory acquisition, as it selectively enhances acquisition without affecting consolidation [2]. At 10 mg/kg i.p. in mice, DBZP produces a 58% increase in retention latency in passive avoidance tasks, providing a robust and reproducible behavioral endpoint [2]. This phase-selectivity distinguishes DBZP from BZP (which enhances both phases) and BEDA (which also enhances both), making it a superior tool for dissecting acquisition-specific neural circuits and receptor systems. Researchers should prioritize vendors offering analytical certificates confirming purity >97% and absence of BZP contamination.

Drug Discrimination Studies of Methamphetamine-Like Subjective Effects

In drug discrimination assays using methamphetamine-trained rats, DBZP is the only substituted piperazine that produces full substitution (≥80% drug-appropriate responding) with an ED₅₀ of 19.54 mg/kg [1]. In contrast, TFMPP and mCPP fail to produce full substitution, making DBZP the piperazine of choice for investigating methamphetamine-associated interoceptive cues and for screening potential pharmacotherapies for methamphetamine use disorder. The compound's subthreshold substitution for cocaine and MDMA [1] also allows for comparative studies of discriminative stimulus specificity. Researchers should verify that the supplied compound is the racemic 1,3-isomer (CAS 179051-52-6) rather than a chiral variant.

Synthetic Intermediate for CNS-Active Piperazine Derivatives

The secondary amine moiety of 1,3-dibenzylpiperazine (one H-bond donor) provides a versatile handle for further functionalization, including N-alkylation, acylation, and sulfonylation, enabling the synthesis of diverse CNS-active piperazine libraries . The 1,3-substitution pattern imparts distinct conformational properties compared to 1,4-isomers, which can translate to differential receptor binding profiles. The compound's predicted LogP of 3.49 and boiling point of 391.5±27.0 °C inform reaction solvent selection and purification strategies. Procurement of material with verified purity (≥97%) and low residual solvent content is essential for reproducible synthetic outcomes.

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